

7-Ethylindole: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 7-Ethylindole

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Introduction

7-Ethylindole is a substituted aromatic heterocycle of significant interest in medicinal chemistry and process development. While the indole scaffold itself is a ubiquitous privileged structure in countless biologically active compounds, the specific substitution pattern of **7-Ethylindole** makes it a crucial and indispensable precursor for the synthesis of important pharmaceutical agents. Its unique structural features and reactivity profile are pivotal for its role as a key starting material in multi-step synthetic pathways.

This technical guide provides an in-depth exploration of the core physicochemical characteristics, spectral properties, synthesis, and chemical reactivity of **7-Ethylindole**. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a foundational resource for laboratory applications.

Section 1: Core Physicochemical Properties

7-Ethylindole (CAS No. 22867-74-9) is a derivative of indole with an ethyl group at the 7-position of the fused benzene ring.^[1] At ambient conditions, it typically presents as a clear, colorless to pale yellow or brown liquid or viscous oil.^{[2][3]} Its structural and physical properties are critical for determining appropriate solvents, reaction conditions, and purification strategies.

Molecular and Physical Attributes

The fundamental properties of **7-Ethylindole** are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and safety assessments.

Property	Value	Source(s)
IUPAC Name	7-ethyl-1H-indole	[1][3]
CAS Number	22867-74-9	[1]
Molecular Formula	C ₁₀ H ₁₁ N	[1][4]
Molecular Weight	145.20 g/mol	[4]
Appearance	Clear colorless to light brown oil/liquid	[2][3]
Density	1.058 g/mL at 20 °C	[5]
Boiling Point	230 °C	[6]
Flash Point	109 °C (228.2 °F) - closed cup	[5]
Refractive Index	n ₂₀ /D 1.603	[5]
Storage	2-8°C, sealed in dry conditions	[5]

Solubility and Partitioning Behavior

Understanding the solubility profile of **7-Ethylindole** is paramount for its application in synthesis and purification protocols.

- **Water Solubility:** It is considered insoluble in water.[7]
- **Organic Solubility:** It exhibits slight solubility in chloroform and methanol.[7] Its nonpolar character, conferred by the indole ring and ethyl group, suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.
- **Octanol/Water Partition Coefficient (LogP):** The calculated LogP value is approximately 2.248, indicating a moderate lipophilicity.[8] This property is significant in drug design for predicting membrane permeability and in chromatography for selecting appropriate mobile phases.

Section 2: Expected Spectral Characteristics

While publicly accessible, peer-reviewed primary spectra for **7-Ethylindole** are scarce, its structure allows for a reliable prediction of its spectral characteristics based on extensive data available for indole and its alkylated derivatives.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly characteristic.
 - Ethyl Group: A triplet integrating to 3 protons (CH_3) around δ 1.3 ppm and a quartet integrating to 2 protons (CH_2) around δ 2.8 ppm.
 - Aromatic Protons: The protons on the benzene portion of the ring (H4, H5, H6) would appear as a complex multiplet or distinct doublets and triplets between δ 7.0 and 7.6 ppm.
 - Pyrrole Ring Protons: The C2 and C3 protons would appear between δ 6.5 and 7.5 ppm, often as multiplets or triplets depending on coupling. The C2-H is typically further downfield than the C3-H.
 - N-H Proton: A broad singlet for the indole N-H proton is expected far downfield, typically above δ 8.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display 10 distinct signals.
 - Ethyl Group: Two aliphatic signals for the CH_3 (around δ 14-16 ppm) and CH_2 (around δ 25-30 ppm) carbons.
 - Indole Carbons: Eight sp^2 -hybridized carbon signals between δ 100 and 140 ppm. Based on data for indole itself, the C3 carbon is typically the most upfield (around δ 102 ppm), while the quaternary carbons (C3a, C7, C7a) will be further downfield.[\[9\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For **7-Ethylindole**, the following absorption bands are expected:

- N-H Stretch: A sharp, distinct peak around 3400 cm^{-1} corresponding to the N-H bond of the pyrrole ring.[\[11\]](#)
- C-H Stretches: Aromatic C-H stretching vibrations just above 3000 cm^{-1} , and aliphatic C-H stretching from the ethyl group just below 3000 cm^{-1} .
- C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the $1450\text{-}1620\text{ cm}^{-1}$ region.[\[11\]](#)
- C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring will be visible in the $700\text{-}900\text{ cm}^{-1}$ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, **7-Ethylindole** is expected to show a prominent molecular ion peak.

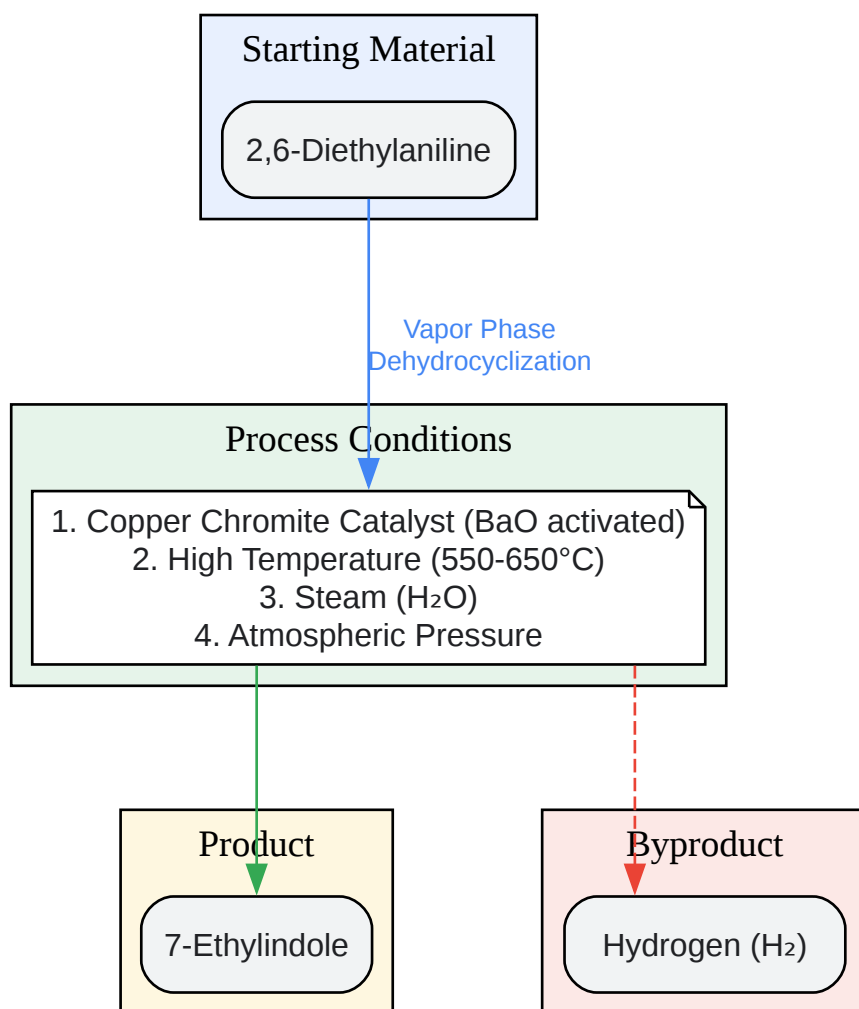
- Molecular Ion (M^+): A strong peak at $m/z = 145$, corresponding to the molecular weight of the compound.[\[4\]](#)
- Fragmentation: A significant fragment at $m/z = 130$ would correspond to the loss of a methyl radical ($[M-15]^+$) via benzylic cleavage, which is a highly favorable fragmentation pathway for ethyl-substituted aromatic rings. Further fragmentation common to the indole core, such as the loss of HCN, may also be observed.[\[13\]](#) Predicted data also shows a strong $[M+H]^+$ peak at $m/z 146.09642$ in positive ion mode.[\[7\]](#)

Section 3: Synthesis and Chemical Reactivity

The synthesis of **7-Ethylindole** is a critical process, as its availability is essential for the production of downstream pharmaceuticals. Several synthetic routes have been developed, with the catalytic dehydrocyclization of 2,6-diethylaniline being a notable industrial method.

Key Synthesis Pathway: Catalytic Dehydrocyclization

A robust method for producing **7-Ethylindole** involves the high-temperature, vapor-phase dehydrocyclization of 2,6-diethylaniline in the presence of a specific catalyst and steam.[\[14\]](#) This process is advantageous due to its efficiency and good yield.[\[14\]](#)



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Caption: Vapor-phase synthesis of **7-Ethylindole**.

Experimental Protocol: Dehydrocyclization of 2,6-Diethylaniline

The following protocol is based on methodologies described in the patent literature and represents a validated system for the synthesis of **7-Ethylindole**.^[14]

CAUTION: This procedure involves high temperatures and flammable materials and must be performed in a suitable reactor with appropriate safety controls.

- Catalyst Preparation:

- The catalyst is a copper chromite catalyst activated with barium oxide. This bifunctional catalyst possesses both dehydrogenating and weak acid sites necessary for the cyclization.[\[15\]](#)
- Reactor Setup:
 - A fixed-bed flow reactor capable of maintaining temperatures between 500-700°C is required. The reactor is packed with the prepared catalyst.
- Reaction Execution:
 - The reactor is heated to the target temperature, typically between 550°C and 650°C.[\[14\]](#)
 - A gaseous mixture of 2,6-diethylaniline and steam (water) is fed into the reactor. The molar ratio of steam to the aniline starting material can range from 3:1 to 75:1.[\[14\]](#) The steam serves to moderate the reaction and prevent catalyst coking.
 - The reaction is typically carried out at atmospheric pressure.
 - The apparent contact time between the reactants and the catalyst is a critical parameter to optimize for maximizing conversion and selectivity.
- Workup and Purification:
 - The reaction effluent, a mixture containing **7-Ethylindole**, unreacted starting material, and byproducts (including 7-vinylindole), is condensed.
 - A subsequent partial hydrogenation step may be employed to convert vinyl-containing byproducts into the desired ethyl-substituted product, simplifying purification.[\[14\]](#)
 - The final product, **7-Ethylindole**, is isolated from the crude mixture via fractional distillation under reduced pressure. The purity is typically confirmed by Gas Chromatography (GC).[\[3\]](#)

Alternative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for forming the indole ring.[\[15\]](#)[\[16\]](#) While not always the highest yielding for this specific target, it is a foundational reaction in

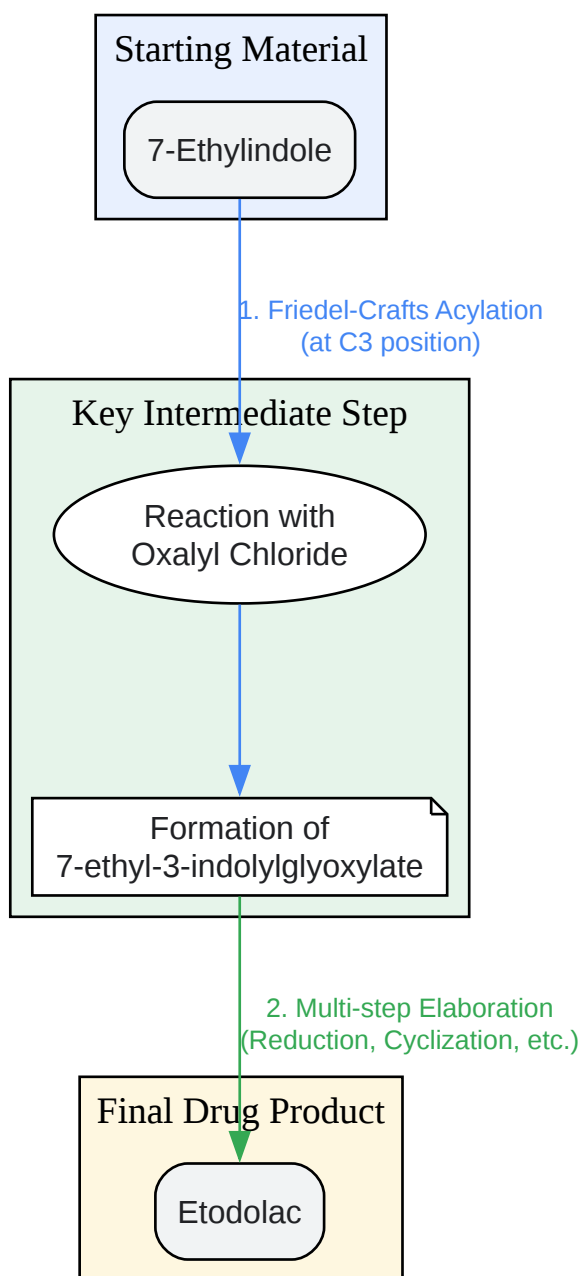
indole chemistry. It involves the acid-catalyzed reaction of an arylhydrazine (2-ethylphenylhydrazine) with an aldehyde or ketone, followed by a [6,6]-sigmatropic rearrangement to form the indole.^{[15][17]} This method is particularly relevant in the synthesis of 7-ethyltryptophol, a direct downstream product of **7-ethylindole** chemistry.^[18]

Section 4: Applications in Drug Development

The primary and most well-documented application of **7-Ethylindole** is its role as a key intermediate in the synthesis of Etodolac.^[8]

Synthesis of Etodolac

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.^[8] The synthesis of Etodolac from **7-Ethylindole** highlights the characteristic reactivity of the indole nucleus, specifically its susceptibility to electrophilic substitution at the C3 position.



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Caption: Synthetic pathway from **7-Ethylindole** to Etodolac.

The synthesis begins with a Friedel-Crafts-type acylation at the electron-rich C3 position of **7-Ethylindole** using an acylating agent like oxalyl chloride.[2] The resulting glyoxylate intermediate is then subjected to a series of further transformations, including reduction and

cyclization, to build the complex pyran-fused ring system and carboxylic acid side-chain of Etodolac.[2]

Other Research Applications

Beyond its role in Etodolac synthesis, **7-Ethylindole** serves as a versatile reactant for creating novel compounds with potential therapeutic value, including:

- Agonists of the CB1 receptor.[5]
- Fluorescent 5H-benzo[b]carbazol-6-yl ketones.[5]
- Benzoylpiperazinyl-indolyl ethane dione derivatives as potential HIV-1 inhibitors.[5]
- Bis(indolyl)alkanehydroxamic acids as histone deacetylase (HDAC) inhibitors.[5]

Section 5: Safety and Handling

As a laboratory chemical, **7-Ethylindole** must be handled with appropriate precautions.

- GHS Hazard Classification: According to aggregated data, **7-Ethylindole** is classified with the following hazards:
 - Danger: Causes serious eye damage (H318).[1]
 - Warning: Causes skin irritation (H315).[1]
- Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
- Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a dry atmosphere to prevent degradation.[5]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

Conclusion

7-Ethylindole is a chemical intermediate of considerable value, primarily driven by its indispensable role in the manufacture of the NSAID Etodolac. Its physicochemical properties—a moderately lipophilic, high-boiling liquid—dictate the practical aspects of its use in synthesis. A thorough understanding of its reactivity, particularly the nucleophilicity of the C3 position, and established manufacturing processes like catalytic dehydrocyclization, empowers chemists to utilize this molecule effectively and safely. As the demand for complex indole-based therapeutics continues, the foundational knowledge of key building blocks like **7-Ethylindole** remains essential for innovation in drug discovery and development.

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